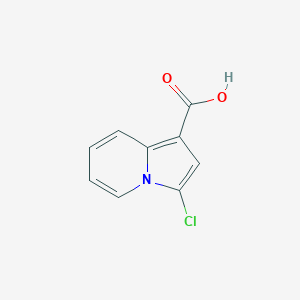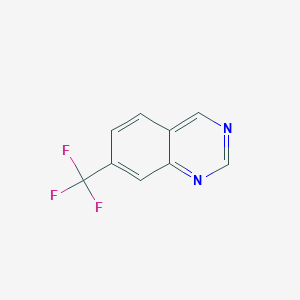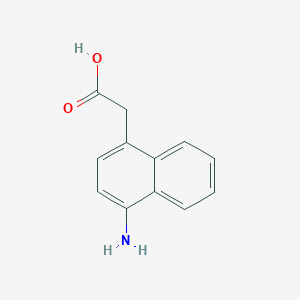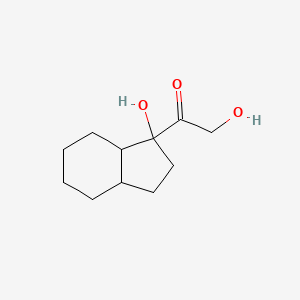
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is an organic compound that belongs to the class of hydroxy ketones It features a hydroxyl group and a ketone group attached to an octahydro-1H-inden-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone using a suitable reducing agent such as sodium borohydride in an alcoholic solvent like methanol. The reaction is typically carried out at room temperature, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone precursor. This process can be optimized for large-scale production by using a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 1-(1-oxo-octahydro-1H-inden-1-yl)ethanone or 1-(1-carboxyoctahydro-1H-inden-1-yl)ethanone.
Reduction: Formation of 2-hydroxy-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanol.
Substitution: Formation of 2-chloro-1-(1-hydroxy-octahydro-1H-inden-1-yl)ethanone.
Scientific Research Applications
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure but lacks the octahydro moiety.
2-Hydroxy-1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone: Similar structure with a dihydro-1H-inden moiety.
Uniqueness
2-Hydroxy-1-(1-hydroxyoctahydro-1H-inden-1-yl)ethanone is unique due to its octahydro-1H-inden-1-yl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-hydroxy-1-(1-hydroxy-2,3,3a,4,5,6,7,7a-octahydroinden-1-yl)ethanone |
InChI |
InChI=1S/C11H18O3/c12-7-10(13)11(14)6-5-8-3-1-2-4-9(8)11/h8-9,12,14H,1-7H2 |
InChI Key |
OFBVMFUDIWRMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC2(C(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


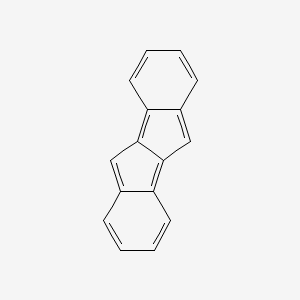
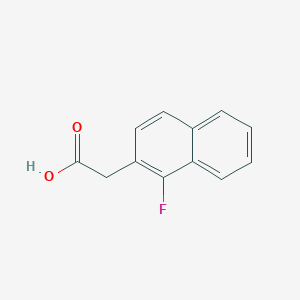
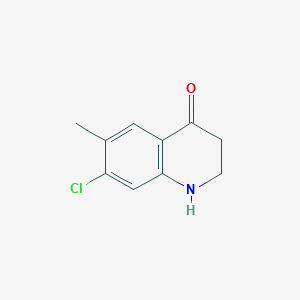
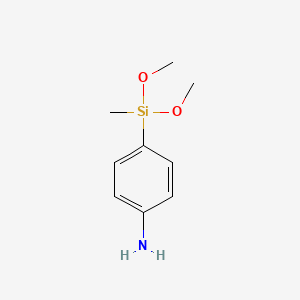
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)
